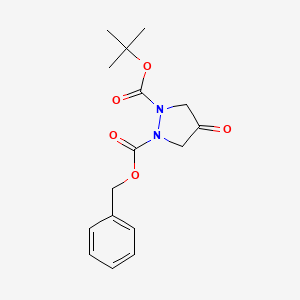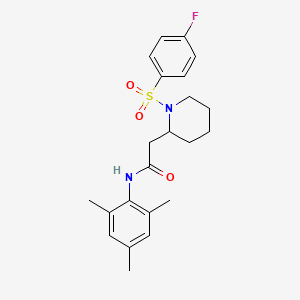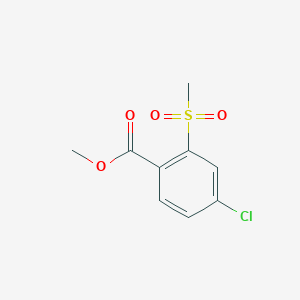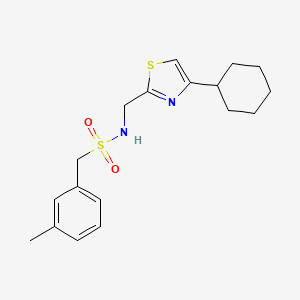![molecular formula C18H21F2N3O3S B2920159 1-{[1-(2,6-difluorobenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}azepane CAS No. 904823-20-7](/img/structure/B2920159.png)
1-{[1-(2,6-difluorobenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}azepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{[1-(2,6-difluorobenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}azepane is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 1-{[1-(2,6-difluorobenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}azepane is not fully understood. However, it has been found to inhibit the activity of certain enzymes and signaling pathways that are involved in inflammation, cancer, and diabetes. The compound has also been found to modulate the levels of certain neurotransmitters that are involved in the pathogenesis of neurodegenerative diseases.
Biochemical and Physiological Effects:
1-{[1-(2,6-difluorobenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}azepane has been found to have various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines and chemokines in the body, which can help in the treatment of inflammatory diseases. The compound has also been found to induce apoptosis in cancer cells, which can help in the treatment of cancer. Additionally, it has been found to improve glucose tolerance and insulin sensitivity, which can help in the treatment of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-{[1-(2,6-difluorobenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}azepane in lab experiments is its potential therapeutic applications in various diseases. Another advantage is its relatively simple synthesis method. However, one of the limitations is the lack of understanding of its mechanism of action, which makes it difficult to optimize its therapeutic potential.
Direcciones Futuras
There are several future directions for the study of 1-{[1-(2,6-difluorobenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}azepane. One direction is to further investigate its mechanism of action to optimize its therapeutic potential. Another direction is to study its potential use in the treatment of other diseases such as cardiovascular diseases and autoimmune diseases. Additionally, it would be interesting to study the compound's pharmacokinetics and pharmacodynamics to determine its safety and efficacy in humans.
In conclusion, 1-{[1-(2,6-difluorobenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}azepane is a promising compound that has potential therapeutic applications in various diseases. Its synthesis method is relatively simple, and it has been found to have anti-inflammatory, anti-cancer, and anti-diabetic properties. However, further research is needed to fully understand its mechanism of action and optimize its therapeutic potential.
Métodos De Síntesis
The synthesis of 1-{[1-(2,6-difluorobenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}azepane involves the reaction of 1-azepan-1-yl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid with 2,6-difluorobenzoyl chloride in the presence of a base. The reaction yields the desired compound as a white solid with a yield of 62%.
Aplicaciones Científicas De Investigación
1-{[1-(2,6-difluorobenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}azepane has been studied for its potential therapeutic applications in various diseases. It has been found to have anti-inflammatory, anti-cancer, and anti-diabetic properties. The compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
[4-(azepan-1-ylsulfonyl)-3,5-dimethylpyrazol-1-yl]-(2,6-difluorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F2N3O3S/c1-12-17(27(25,26)22-10-5-3-4-6-11-22)13(2)23(21-12)18(24)16-14(19)8-7-9-15(16)20/h7-9H,3-6,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLWZWRKQHXBJLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(=O)C2=C(C=CC=C2F)F)C)S(=O)(=O)N3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21F2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(Azepan-1-ylsulfonyl)-3,5-dimethylpyrazol-1-yl]-(2,6-difluorophenyl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(dimethylamino)ethyl]-1H-pyrazole-3-carboxylic acid hydrochloride](/img/structure/B2920077.png)
![N-[4-(Cyclopropylmethoxy)-2-fluorophenyl]prop-2-enamide](/img/structure/B2920078.png)
![3-methyl-N-[2,2,2-trichloro-1-({[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]carbothioyl}amino)ethyl]butanamide](/img/structure/B2920079.png)

![2-[6-fluoro-3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2920081.png)
![5,7-dimethyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2920084.png)

![Methyl (E)-4-[4-hydroxy-2-[3-(trifluoromethyl)phenyl]pyrrolidin-1-yl]-4-oxobut-2-enoate](/img/structure/B2920088.png)
![6-[(1-Benzylaziridin-2-yl)methoxy]quinoline](/img/structure/B2920090.png)

![N-(1-cyanocyclohexyl)-2-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}-N-methylacetamide](/img/structure/B2920093.png)

![(1-((5-Chlorothiophen-2-yl)sulfonyl)pyrrolidin-2-yl)(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2920099.png)